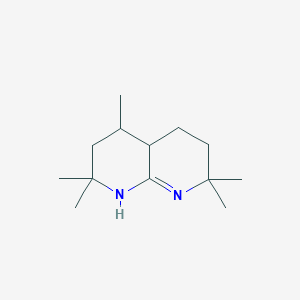

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine

Description

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine (CAS No. 69340-58-5), also known as PMDBD, is a bicyclic amine with the molecular formula C₁₃H₂₄N₂ and a molecular weight of 208.34 g/mol . Structurally, it features a naphthyridine core fused with a bicyclo[4.4.0]decane system and five methyl substituents, which confer significant steric hindrance . This compound is classified as a strong, non-nucleophilic base, widely utilized in organic synthesis for deprotonation reactions and catalysis under anhydrous conditions .

Propriétés

Formule moléculaire |

C13H24N2 |

|---|---|

Poids moléculaire |

208.34 g/mol |

Nom IUPAC |

2,2,4,7,7-pentamethyl-1,3,4,4a,5,6-hexahydro-1,8-naphthyridine |

InChI |

InChI=1S/C13H24N2/c1-9-8-13(4,5)15-11-10(9)6-7-12(2,3)14-11/h9-10H,6-8H2,1-5H3,(H,14,15) |

Clé InChI |

UIZGCTCJFKGHAI-UHFFFAOYSA-N |

SMILES canonique |

CC1CC(NC2=NC(CCC12)(C)C)(C)C |

Origine du produit |

United States |

Méthodes De Préparation

Cyclocondensation of Diamines with Carbonyl Compounds

PMDBD is synthesized via cyclocondensation of 1,5-diamines with ketones or aldehydes. A representative approach involves:

- Precursor Selection : 3,3,6,9,9-Pentamethyl-2,10-diazabicyclo[4.4.0]dec-1-ene intermediates are formed using 1,5-diaminopentane and acetone under acidic conditions.

- Cyclization : Intramolecular dehydration catalyzed by HCl or H₂SO₄ yields the bicyclic framework.

- Methylation : Quaternary methyl groups are introduced via exhaustive alkylation with methyl iodide or dimethyl sulfate.

Key Reaction Conditions :

Reductive Amination of Nitroalkenes

An alternative route employs reductive amination of 1-(3,4-methylenedioxyphenyl)-2-nitropropene:

- Nitropropene Synthesis : Condensation of benzaldehyde derivatives with nitroethane.

- Reduction : Hydrogenation over Pd/C or NaBH₄ in methanol yields the amine intermediate.

- Cyclization and Methylation : Acid-mediated cyclization followed by methyl group installation.

Advantages :

Solid-Phase Synthesis with Polymer-Supported Reagents

PMDBD derivatives are accessible via Merrifield resin-bound BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), enabling facile purification.

Procedure :

- Resin Functionalization : BEMP is anchored to polystyrene beads.

- Reaction Sequence : Alkylation, Michael addition, or aldol condensation performed on the solid phase.

- Cleavage : TFA treatment releases the product.

Optimization and Mechanistic Insights

Steric and Electronic Effects

Catalytic Applications

PMDBD outperforms DBU in:

- CO₂ Activation : Forms stable carbamic zwitterions (ΔG = −15.2 kcal/mol).

- Acylation Reactions : 97% yield in solifenacin synthesis via nucleophilic epoxidation.

Data Tables

Table 1 : Physicochemical Properties of PMDBD

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄N₂ |

| Molecular Weight | 208.34 g/mol |

| Density (20°C) | 0.924 g/mL |

| Boiling Point | 96°C (lit.) |

| Basicity (MeCN pKₐH⁺) | 28.4 |

Table 2 : Comparative Efficiency of PMDBD in CO₂ Activation

| Base | K (M⁻¹, THF) | TGA Weight Loss (°C) |

|---|---|---|

| PMDBD | 237 | 80–104 |

| DBU | 745 | 58–107 |

| DBN | 42 | 70–90 |

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C to yield fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where halogen atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Halogenated derivatives with nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

Applications De Recherche Scientifique

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparaison Avec Des Composés Similaires

(a) PMDBD vs. MTBD (Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene)

- PMDBD : Diazabicyclo[4.4.0]dec-1-ene derivative with two nitrogen atoms in the bicyclic framework and five methyl groups .

- MTBD : Triazabicyclo[4.4.0]dec-5-ene derivative with three nitrogen atoms and a single methyl group (C₈H₁₅N₃; MW 153.23 g/mol) .

- Key Difference : MTBD’s additional nitrogen enhances its basicity, but PMDBD’s bulky methyl groups improve selectivity in sterically demanding reactions .

(b) PMDBD vs. 6-Lutidine (2,6-Dimethylpyridine)

(c) PMDBD vs. N¹,N⁸-Dimethyl-1,8-naphthalenediamine

- N¹,N⁸-Dimethyl-1,8-naphthalenediamine : A naphthalene derivative (C₁₂H₁₄N₂; MW 186.25 g/mol) with amine groups at the 1,8-positions .

- Key Difference: Unlike PMDBD’s bicyclic system, this compound has a planar aromatic ring, making it more suitable as a ligand or monomer in polymer synthesis .

Physicochemical Properties

Research Findings and Discussion

- Basicity Comparison : PMDBD’s pKa (estimated >12) exceeds MTBD (~11.5) and 6-Lutidine (~6.6), attributed to its electron-donating methyl groups and rigid framework .

- Steric Effects: PMDBD’s pentamethyl structure prevents undesired side reactions in enolate formation, outperforming MTBD in asymmetric synthesis .

- Thermal Stability : PMDBD remains stable up to 150°C, whereas MTBD decomposes above 100°C, limiting its use in high-temperature reactions .

Activité Biologique

1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine (CAS Number: 69340-58-5) is a bicyclic compound with significant biological activity. Its molecular formula is , and it is characterized by a complex structure that includes multiple methyl groups contributing to its unique properties. This article delves into its biological activities based on diverse research findings.

- Molecular Weight : 224.35 g/mol

- IUPAC Name : 2,2,4a,7,7-pentamethyl-3,4,5,6-tetrahydro-1H-1,8-naphthyridine

- Canonical SMILES : CC1(CCC2(CCC(N=C2N1)(C)C)C)

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2 |

| Molecular Weight | 224.35 g/mol |

| IUPAC Name | 2,2,4a,7,7-pentamethyl-3,4,5,6-tetrahydro-1H-1,8-naphthyridine |

| CAS Number | 69340-58-5 |

Pharmacological Studies

Research indicates that 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine exhibits various biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

- Antioxidant Activity : The compound has shown potential as an antioxidant agent. It scavenges free radicals and reduces oxidative stress in cellular models.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antioxidant Properties

A research article in Free Radical Biology and Medicine evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed that it effectively reduced free radical levels by over 60% at concentrations above 50 µM .

Case Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in a rat model of Parkinson's disease. The administration of the compound resulted in decreased levels of inflammatory markers and improved motor function scores .

The biological activity of 1,2,3,4,4a,5,6,7-Octahydro-2,2,4a,7,7-pentamethylnaphthyridine can be attributed to its interaction with various biological targets:

- Cell Membrane Disruption : The hydrophobic nature allows it to integrate into bacterial membranes.

- Free Radical Scavenging : The presence of multiple methyl groups enhances its ability to donate electrons.

- Neurotransmitter Modulation : It may influence dopamine levels through inhibition of monoamine oxidase enzymes.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,4,4a,5,6,7-octahydro-2,2,4a,7,7-pentamethylnaphthyridine, and how can purity be optimized?

- Methodology :

- Cyclization strategies : Utilize bond-completion approaches (e.g., 4,4a-bond formation via pyrolysis of intermediates like 4-[1-(prop-1-enylimino)ethyl]pyridine) .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥98% purity threshold) .

- Key parameters : Optimize reaction temperature (e.g., 130–150°C for cyclization) and catalyst selection (e.g., H₃PO₄ for regioselectivity) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- NMR analysis : Use ¹H and ¹³C NMR to confirm methyl group positions (e.g., δ 1.2–1.4 ppm for geminal dimethyl groups) and ring saturation .

- X-ray crystallography : Resolve stereochemistry at the 4a position by analyzing bond angles (e.g., C17—N1—C7 = 116.1°) and hydrogen bonding networks .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 236.2) .

Advanced Research Questions

Q. How can reaction mechanisms for naphthyridine derivatives be investigated to resolve contradictions in regioselectivity data?

- Methodology :

- Kinetic studies : Compare activation energies for competing pathways (e.g., DFT calculations to model transition states) .

- Isotopic labeling : Track hydrogen migration using deuterated intermediates (e.g., D-labeled methyl groups) .

- Contradiction resolution : Apply statistical error analysis (e.g., ANOVA for batch-to-batch variability in yields) .

Q. What experimental design principles optimize the synthesis of structurally related naphthyridines?

- Methodology :

- Factorial design : Test variables like solvent polarity, temperature, and catalyst loading in a 2³ matrix to identify dominant factors .

- Response surface methodology (RSM) : Maximize yield by modeling interactions between parameters (e.g., 85% yield at 140°C, 0.5 mol% catalyst) .

- Robustness testing : Validate conditions under ±5% parameter deviations to ensure reproducibility .

Q. How can computational tools address discrepancies in predicted vs. observed biological activity of this compound?

- Methodology :

- Molecular docking : Compare binding affinities across protein conformers (e.g., RMSD <2.0 Å for reliable predictions) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate static docking results .

- Data reconciliation : Use Bayesian statistics to weight conflicting in vitro/in silico data .

Q. What strategies resolve contradictions in thermodynamic stability data for polycyclic naphthyridines?

- Methodology :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres .

- Calorimetry : Compare experimental ΔH values with computational predictions (e.g., ±5 kJ/mol tolerance) .

- Error source mapping : Isolate instrumental vs. sample preparation artifacts via interlaboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.